molecular formula C6H8O B105893 (Z)-3-Methylpent-2-en-4-yn-1-ol CAS No. 6153-05-5

(Z)-3-Methylpent-2-en-4-yn-1-ol

Cat. No.: B105893
CAS No.: 6153-05-5
M. Wt: 96.13 g/mol
InChI Key: ZSJHASYJQIRSLE-XQRVVYSFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-Methylpent-2-en-4-yn-1-ol is an organic compound with a unique structure that includes both an alkene and an alkyne functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-Methylpent-2-en-4-yn-1-ol typically involves the use of alkyne and alkene precursors. One common method is the partial hydrogenation of 3-methylpent-2-en-4-yne using a Lindlar catalyst, which selectively reduces the triple bond to a double bond while preserving the (Z)-configuration. The reaction conditions often include a solvent such as ethanol and a controlled atmosphere to prevent over-reduction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-Methylpent-2-en-4-yn-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diols or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes using hydrogenation catalysts.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or Lindlar catalyst.

    Substitution: Acid chlorides or alkyl halides in the presence of a base such as pyridine or triethylamine.

Major Products Formed

    Oxidation: Diols or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Ethers or esters.

Scientific Research Applications

(Z)-3-Methylpent-2-en-4-yn-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-3-Methylpent-2-en-4-yn-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The hydroxyl group can form hydrogen bonds, while the alkyne and alkene groups can undergo addition reactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-Methylpent-2-en-4-yn-1-ol: The (E)-isomer of the compound, differing in the spatial arrangement of substituents around the double bond.

    3-Methylpent-2-en-4-yne: The parent alkyne compound without the hydroxyl group.

    3-Methylpent-2-en-4-ol: The corresponding alkene alcohol without the alkyne group.

Uniqueness

(Z)-3-Methylpent-2-en-4-yn-1-ol is unique due to the presence of both an alkene and an alkyne group in the (Z)-configuration, which imparts distinct chemical reactivity and potential biological activity. This dual functionality allows for a wide range of chemical transformations and applications that are not possible with simpler compounds.

Properties

IUPAC Name

(Z)-3-methylpent-2-en-4-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-3-6(2)4-5-7/h1,4,7H,5H2,2H3/b6-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJHASYJQIRSLE-XQRVVYSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCO)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/CO)/C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201334886
Record name (2Z)-3-Methyl-2-penten-4-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201334886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6153-05-5, 105-29-3
Record name (2Z)-3-Methyl-2-penten-4-yn-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6153-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pentol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pentol cis-form
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006153055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2Z)-3-Methyl-2-penten-4-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201334886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-3-methylpent-2-en-4-yn-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.608
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-PENTOL, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3L27C7DKP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-3-Methylpent-2-en-4-yn-1-ol
Reactant of Route 2
(Z)-3-Methylpent-2-en-4-yn-1-ol
Reactant of Route 3
(Z)-3-Methylpent-2-en-4-yn-1-ol
Reactant of Route 4
(Z)-3-Methylpent-2-en-4-yn-1-ol
Reactant of Route 5
(Z)-3-Methylpent-2-en-4-yn-1-ol
Reactant of Route 6
(Z)-3-Methylpent-2-en-4-yn-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.